molecular formula C25H23NO4S B2501204 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate CAS No. 384353-82-6

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Cat. No.: B2501204
CAS No.: 384353-82-6
M. Wt: 433.52
InChI Key: PCDBUTKIPQXLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a synthetic derivative featuring a chromen-4-one core fused with a benzothiazole moiety and esterified at the 7-position with a 3-cyclopentylpropanoate group. The benzothiazole and chromenone scaffolds are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3-cyclopentylpropanoate ester substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence target binding compared to simpler esters like acetate or cinnamate .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBUTKIPQXLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical differences between the target compound and its analogs are summarized below.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Notable Features
Target Compound 3-cyclopentylpropanoate C₂₆H₂₅NO₄S 471.55 (calculated) ~5.8* ~93.7* High lipophilicity; steric bulk
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate Acetate C₂₀H₁₅NO₄S 385.4 ~3.5* 93.7 Lower logP; simpler synthesis
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] cinnamate Cinnamate C₂₅H₁₅NO₄S 425.5 5.5 93.7 Aromatic rigidity; moderate logP
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate 2-methylbenzoate C₂₄H₁₇NO₄S 431.46 ~5.2* 93.7 Enhanced hydrophobicity; planar group

*Estimated based on structural analogs.

Key Observations:

Steric Effects : The cyclopentyl group introduces steric hindrance, which may affect binding to enzymatic pockets compared to less bulky esters like acetate .

Synthetic Complexity: The synthesis of 3-cyclopentylpropanoate derivatives likely requires multi-step esterification, whereas acetate and cinnamate analogs are simpler to prepare .

Biological Activity

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a synthetic compound that integrates structural motifs from benzothiazole and chromenone frameworks. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Structural Overview

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C23H25N1O4S1
Structural Motifs Benzothiazole, Chromenone, Cyclopentylpropanoate
Potential Applications Anticancer, Antimicrobial, Anti-inflammatory

Anticancer Activity

Research has indicated that compounds containing benzothiazole and chromenone motifs exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer mechanisms include:
    • Inhibition of EGFR : Compounds similar to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl have been found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .
    • Apoptosis Induction : The compound may induce apoptosis through pathways involving proteins such as Bax and Bcl-2 .
  • Case Study : In a study assessing the cytotoxicity of various derivatives on HepG2, HCT116, and MCF7 cell lines, compounds with similar structural features showed IC50 values significantly lower than standard drugs like doxorubicin, indicating strong anticancer potential .

Antimicrobial Activity

The presence of the benzothiazole moiety is often associated with antimicrobial properties.

  • Research Findings : Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Comparison Table :
Compound Activity Type Target Organisms
3-(benzo[d]thiazol-2-yl)-8-methylchromenoneAntimicrobialVarious Bacteria
Benzothiazole DerivativesAntimicrobial & AnticancerVarious Bacteria & Cancer Cells
7-HydroxychromenoneAntioxidantNot specified

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy.

  • Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions .
  • Research Evidence : Studies indicate that derivatives of chromenones can reduce inflammation markers in vitro, highlighting their therapeutic potential in inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions:

  • Benzothiazole Synthesis : This can be achieved through the condensation of o-aminothiophenol with appropriate carboxylic acids.
  • Chromenone Formation : The chromenone structure is usually synthesized via Pechmann condensation involving phenols and β-ketoesters under acidic conditions.
  • Esterification Step : Finally, the cyclopentylpropanoate moiety is introduced through esterification reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions integrating benzothiazole and chromenone moieties. For example, condensation reactions under mild acidic conditions (e.g., using 2-aminothiophenol) are critical for forming the benzothiazole ring . Temperature control (e.g., 40–60°C) and reaction time (12–24 hours) are optimized via thin-layer chromatography (TLC) monitoring . Solvent selection (e.g., 1,4-dioxane or DMF) impacts yield, with purification by recrystallization or column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H and ¹³C) : Assign peaks to confirm the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and chromenone (δ 6.0–6.5 ppm for carbonyl groups) moieties .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone ring) .
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values to assess purity (e.g., ±0.3% deviation acceptable) .

Q. What methods are recommended for evaluating solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol) at 25°C, analyzed via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., pH 1–13, 40–80°C) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors), focusing on binding affinity and key residues (e.g., hydrophobic pockets for cyclopentyl groups) .
  • QSAR modeling : Train models on analogs (e.g., thiazole derivatives) to correlate structural features (e.g., substituent electronegativity) with activity .

Q. What experimental strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with X-ray crystallography results (e.g., SHELXL refinement for bond lengths/angles) to resolve ambiguities in aromatic proton assignments .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?

  • Methodological Answer :

  • Degradation pathways : Use LC-MS/MS to identify metabolites in simulated environmental matrices (e.g., soil/water systems under UV exposure) .
  • Bioaccumulation : Measure logP values (octanol-water partitioning) and conduct assays with model organisms (e.g., Daphnia magna) to assess trophic transfer risks .

Q. What in vitro assays are suitable for evaluating its potential as an antimicrobial agent?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution, with resazurin as a viability indicator .
  • Biofilm inhibition : Quantify biomass reduction via crystal violet staining in 96-well plates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.